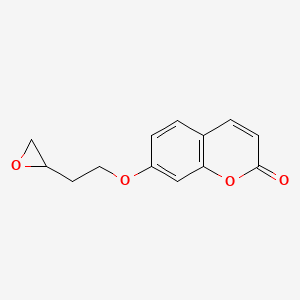
7-(2-Oxiranylethoxy)-2H-1-benzopyran-2-one, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Oxiranylethoxy)-2H-1-benzopyran-2-one is a type of organosilicon compound that falls under the category of polyhedral oligomeric silsesquioxanes (POSS) . These compounds are known for their well-defined nanoscale structure, chemical tunability, and biocompatibility .
Synthesis Analysis
The synthesis of such compounds usually involves the hydrolysis of organo trichlorosilanes . An idealized synthesis is: 8 RSiCl3 + 12 H2O → [RSiO3/2]8 + 24 HCl. The formation of HCl negatively impacts the relative rates of hydrolysis and condensation of intermediate silanols .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in various databases . Each Si center is bonded to three oxo groups, which in turn connect to other Si centers. The fourth group on Si is usually an alkyl, halide, hydride, alkoxide, etc .Chemical Reactions Analysis
The reactivity of these compounds is quite diverse. For instance, the reorganization of the siloxane cage-like core (T8 → T10) can be performed, including isolation of intermediates, and cage rearrangement achieved by using Bronsted superacid, trifluoromethanesulfonic acid .Physical And Chemical Properties Analysis
These compounds are known for their unique high-performance capabilities. Their well-defined nanoscale structure, chemical tunability, and biocompatibility make them ideal for fabricating hybrid materials for various applications .Wissenschaftliche Forschungsanwendungen
Genome Integrity Maintenance
DNA polymerase-IN-3 plays a crucial role in maintaining genome integrity during replication and repair processes. It synthesizes complementary DNA strands according to the template DNA, ensuring the accurate transmission of genetic information across generations .
Biotechnological Reagent Development
The unique properties of DNA polymerase-IN-3, such as processivity, fidelity, and substrate nucleotide selectivity, make it a valuable reagent for various biotechnological applications. Researchers focus on discovering novel DNA polymerases and characterizing their biochemistry to develop new replication assays .
DNA Cloning and Sequencing
This compound is widely used in DNA cloning and sequencing due to its ability to synthesize DNA strands efficiently. It has been instrumental in the development of next-generation sequencing (NGS) technologies, which have revolutionized biological and biomedical research .
PCR-Related Techniques
DNA polymerase-IN-3 is essential for PCR-related techniques in molecular biology. Thermostable DNA polymerases, in particular, are important for these techniques, and the development of such enzymes has been a significant focus in the field .
Epoxy System Curing Kinetics
The compound’s epoxy system curing kinetics are studied using non-isothermal DSC methods. The kinetics parameters are calculated using models like Kissinger and Ozawa, which are crucial for understanding the curing process in industrial applications .
Synthesis and Characterization of Thermosetting Systems
DNA polymerase-IN-3 is used in the synthesis and characterization of thermosetting furan-based epoxy systems. Its low viscosity and ability to participate in the curing reaction make it an environmentally friendly alternative to traditional solvents .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
DNA Polymerase-IN-3, as the name suggests, primarily targets DNA polymerases . DNA polymerases are a group of enzymes that catalyze the synthesis of DNA molecules during replication . They play a crucial role in DNA replication, repair, and recombination .
Mode of Action
DNA Polymerase-IN-3 interacts with its target by inhibiting the activity of DNA polymerases . DNA polymerases add nucleotides one by one to the growing DNA chain, incorporating only those that are complementary to the template . By inhibiting these enzymes, DNA Polymerase-IN-3 can potentially disrupt the process of DNA replication.
Biochemical Pathways
The primary biochemical pathway affected by DNA Polymerase-IN-3 is the DNA replication pathway . DNA replication is a vital process that ensures the transmission of genetic information from one generation of cells to the next. By inhibiting DNA polymerases, DNA Polymerase-IN-3 can interfere with this process, potentially leading to cell cycle arrest or apoptosis .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are likely to be extensively metabolized and have a high potential for drug-drug interactions
Result of Action
The molecular and cellular effects of DNA Polymerase-IN-3’s action are largely dependent on the specific context in which it is used. In general, by inhibiting DNA polymerases and disrupting DNA replication, DNA Polymerase-IN-3 can potentially induce cell cycle arrest or apoptosis .
Eigenschaften
IUPAC Name |
7-[2-(oxiran-2-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCQXVSDWLHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Oxiranylethoxy)-2H-1-benzopyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

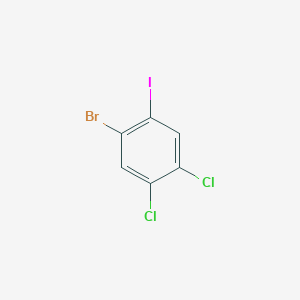
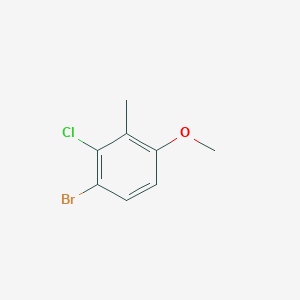
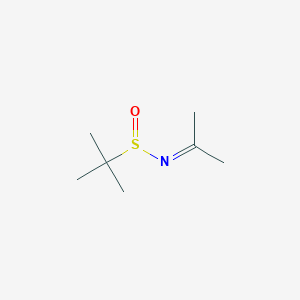
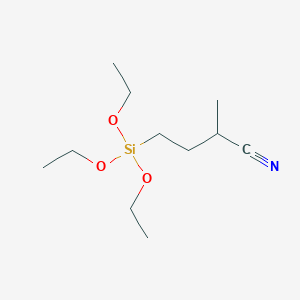
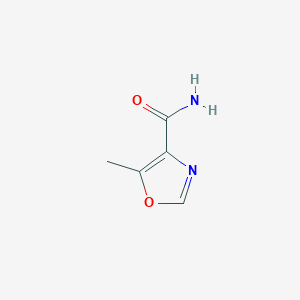
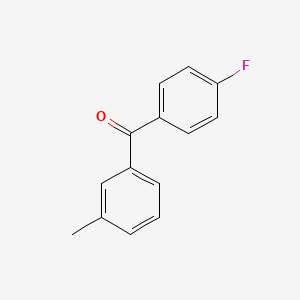
![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)

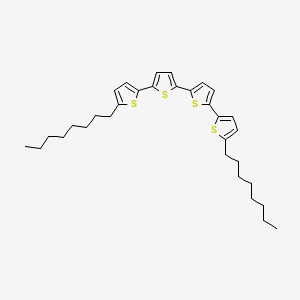
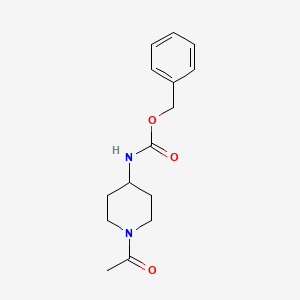
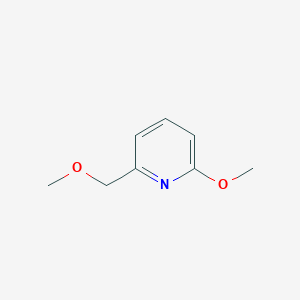

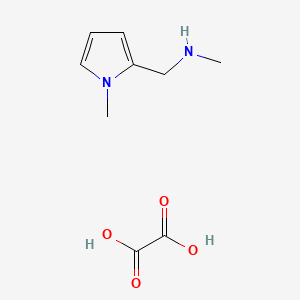
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)